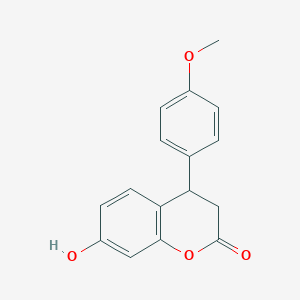

7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one

Descripción

Propiedades

IUPAC Name |

7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-16(18)20-15-8-11(17)4-7-13(14)15/h2-8,14,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTWPOIVJDSMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)OC3=C2C=CC(=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . This method is favored due to its simplicity and high yield. The reaction typically requires a Lewis acid catalyst, such as sulfuric acid or trifluoroacetic acid, and is conducted under reflux conditions.

Another method involves the Knoevenagel condensation, where the phenolic compound reacts with an aldehyde in the presence of a base, such as piperidine or pyridine . This method is also efficient and provides good yields of the desired product.

Industrial Production Methods

For industrial-scale production, the Pechmann condensation is often preferred due to its scalability and cost-effectiveness. The use of solid acid catalysts, such as tungstate sulfuric acid, has been explored to make the process more environmentally friendly and economically viable . These catalysts are reusable and reduce the generation of hazardous waste.

Análisis De Reacciones Químicas

Types of Reactions

7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzopyran ring.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:

-

Anticancer Activity :

- Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer effects. For instance, one study reported an IC50 value ranging from 7.84 to 16.2 µM against multiple cancer cell lines including PC-3, MDA-MB-231, and U-87 MG . This suggests its potential as a lead compound for developing anticancer drugs.

- Anti-inflammatory Properties :

- Antioxidant Effects :

Applications in Drug Development

The structural characteristics of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one allow for modifications that enhance its biological activity:

- Synthesis of Derivatives : Researchers have focused on synthesizing various derivatives to improve efficacy against specific targets, particularly in cancer therapy .

- Metal Complex Formation : The compound has been explored for the development of metal complexes that may enhance its pharmacological properties, particularly in terms of bioavailability and targeted delivery .

Case Study 1: Anticancer Potential

A study evaluated the anticancer activity of several derivatives of this compound against different cancer cell lines. The findings indicated that modifications at specific positions significantly enhanced their potency. For example, the introduction of additional functional groups led to improved interactions with cancer cell receptors.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory effects were assessed using an animal model of induced inflammation. The results showed that treatment with this compound significantly reduced edema and inflammatory cell infiltration compared to controls, highlighting its therapeutic potential in inflammatory conditions .

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . It can also interact with cellular receptors and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one are best understood through comparison with related benzopyranones and isocoumarins. Below is an analysis of key analogues:

Structural Analogues

Physicochemical Properties

| Property | Target Compound | Agrimonolide (AM) | 3,7-Dihydroxy Analogue | Compound 24 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 270.28 | 314.33 | 272.25 | 294.30 |

| Melting Point (°C) | Not reported | Not reported | Not reported | 179 |

| LogP (Predicted) | ~2.1 | ~2.8 | ~1.5 | ~3.0 |

| Key Functional Groups | 7-OH, 4-OCH₃ | 6,8-OH, 4-OCH₃ | 3,7-OH, 4-OH | 7-OH, ethenyl |

Actividad Biológica

7-Hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one, also known as a flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of flavonoids known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

The chemical structure of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one |

| CAS Number | 13842402 |

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Studies have shown that 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one exhibits significant free radical scavenging activity. This is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Research Findings:

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent in conditions associated with oxidative damage .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this flavonoid significantly decreased the levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect .

Anticancer Properties

The anticancer potential of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one has been explored in various cancer cell lines. It has been reported to induce apoptosis in cancer cells while sparing normal cells.

Research Findings:

In vitro studies using breast cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

The biological activities of 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one are attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one in laboratory settings?

- Methodological Answer :

- Use NIOSH-certified respiratory protection (e.g., P95 filters for low exposure, OV/AG/P99 for higher concentrations) and EN 166-compliant eye/face shields to prevent inhalation or ocular exposure .

- Wear nitrile gloves inspected for integrity before use, and avoid skin contact by following proper glove removal protocols .

- Ensure local exhaust ventilation and avoid dust formation during synthesis or weighing .

- Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers synthesize 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one and confirm its purity?

- Methodological Answer :

- Synthetic Route : Adapt methods from analogous benzopyrans, such as cyclizing propargyl ethers to form the benzopyran core, followed by regioselective hydroxylation . For example, use 7-hydroxy-4′-methoxyflavone as a precursor and alkylate with 2-ethylhexyl iodide under reflux with K₂CO₃ .

- Characterization : Validate structure via ¹H NMR (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ ~3.8 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹, O-H at ~3250 cm⁻¹) .

- Purity Check : Use HPLC with a C18 column and UV detection at 254 nm .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against PI3K isoforms (γ, δ, β) using fluorescence-based kinase assays, referencing IC₅₀ values of related flavonoids (e.g., quercetin’s PI3K γ IC₅₀ = 2.4 µM) .

- Antihypertensive Screening : Use the DOCA/saline hypertensive rat model to measure blood pressure reduction, comparing efficacy to hydralazine or nifedipine .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to establish safe concentration ranges .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and regioselectivity in benzopyran derivatives?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency during propargyl ether reactions .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) for alkylation steps to minimize side products .

- Regioselectivity Control : Use meta-substituted propargyl ethers to bias toward 5- or 7-substituted products, leveraging steric and electronic effects .

Q. What experimental designs address limitations in stability and data reproducibility for this compound?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor via HPLC to identify degradation products .

- Sample Preservation : Implement continuous cooling (4°C) during long-term experiments to slow organic degradation .

- Replication : Use split-sample protocols to ensure consistency across batches, especially for bioactive assays .

Q. How can researchers resolve contradictions in reported bioactivity data for benzopyran derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Metabolite Profiling : Use LC-MS to detect active metabolites that may contribute to observed effects .

- Target Specificity : Employ siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., PI3K vs. off-target kinases) .

Q. What advanced techniques are recommended for elucidating the mechanism of action?

- Methodological Answer :

- Molecular Docking : Model interactions with PI3K isoforms using AutoDock Vina, focusing on hydrogen bonding with methoxy and hydroxy groups .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., MAPK, NF-κB) .

- In Vivo Pharmacokinetics : Use radiolabeled analogs to study absorption, distribution, and excretion in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.